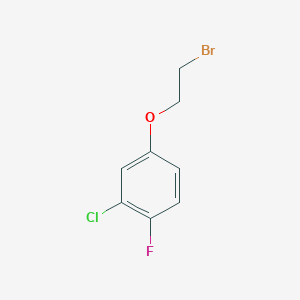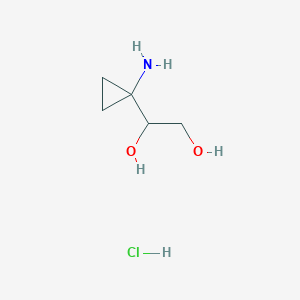![molecular formula C21H20N6O4S B2507128 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-90-5](/img/structure/B2507128.png)
N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex heterocyclic molecule that may be related to the family of compounds discussed in the provided papers. These papers describe the synthesis and properties of various heterocyclic compounds that contain elements such as triazole, thiadiazole, and quinazoline rings, which are common in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including annulation, cyclization, and amidation reactions. For instance, the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives, which proceed through ortho-C–H amidation and cyclization . Similarly, the synthesis of triazole derivatives from acetohydrazide as a starting compound involves cyclization in the presence of NaOH and subsequent aminomethylation with formaldehyde and N-methyl/phenylpiperazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely includes a triazole ring, indicated by the "1H-1,2,3-triazol-4-yl" segment, and a thiadiazole ring, as suggested by the "1,2,4-thiadiazol-5-yl" part of the name. These rings are known for their electron-deficient nature, which can influence the reactivity and interaction with biological targets. The presence of methoxy groups suggests potential sites for further functionalization or interaction with biological molecules .
Chemical Reactions Analysis
The chemical reactions involving such heterocyclic compounds are typically characterized by their ability to undergo various transformations, including cyclization and annulation, which are crucial for constructing the complex molecular architecture. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, such as methoxy groups, which can affect the electron density of the heterocyclic rings .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. For example, the lipase and α-glucosidase inhibition activities of triazole derivatives are influenced by their structural features, and these activities are quantified using IC50 values . The solubility, stability, and electronic properties of these compounds can be inferred from their molecular structure, which includes multiple heteroatoms and aromatic systems .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
The compound has been found to exhibit significant antimicrobial properties. Desai et al. (2013) synthesized a series of compounds structurally related to N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide, demonstrating in vitro antibacterial activity against various bacteria and inhibitory action against several strains of fungi. This suggests potential therapeutic applications in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Cancer Treatment and Photodynamic Therapy
Some derivatives of the compound have shown promise in cancer treatment and photodynamic therapy. Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives, exhibiting properties useful as Type II photosensitizers for cancer treatment in photodynamic therapy, suggesting a potential role for this compound derivatives in such treatments (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
The compound's derivatives have also been explored for their antioxidant properties. Shakir, Ali, and Hussain (2017) synthesized derivatives that showed significant antioxidant ability in various assays, indicating potential as antioxidant agents (Shakir, Ali, & Hussain, 2017).
Structural and Spectroscopic Analysis
There has been research focusing on the structural and spectroscopic characterization of related compounds. This includes studies on molecular structure, crystallization, and various spectroscopic properties, contributing to a better understanding of the compound's chemical behavior and potential for further modification (Karabulut et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to have a variety of biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They have also been reported to affect the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Mode of action
The mode of action of these compounds is likely related to their ability to interact with their targets at a molecular level, leading to changes in cellular processes. For example, they might inhibit the activity of enzymes like AchE, affecting normal nerve pulses’ transmission .
Biochemical pathways
These compounds might affect various biochemical pathways. For instance, they could increase the production of reactive oxygen species (ROS) under cellular damage, leading to oxidative stress .
Result of action
The result of the compound’s action at a molecular and cellular level would depend on its specific targets and mode of action. For example, if it inhibits AchE, it could lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Propiedades
IUPAC Name |
N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-8-9-16(30-3)17(11-14)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-15(10-13)29-2/h5-11H,1-4H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFUGFCRVJCSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)
![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)
![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)
![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)
![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)
![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)
![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)
